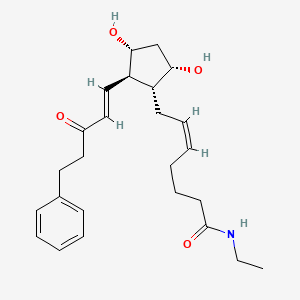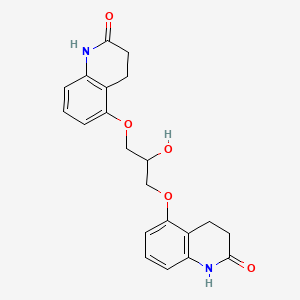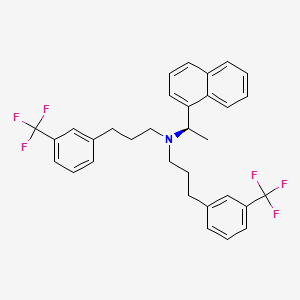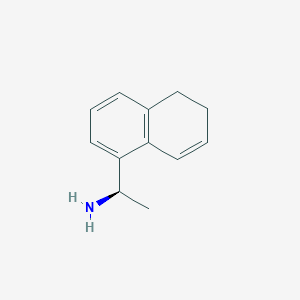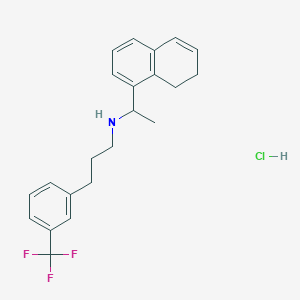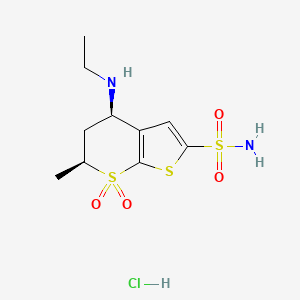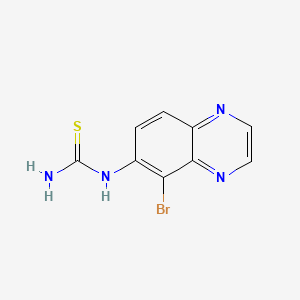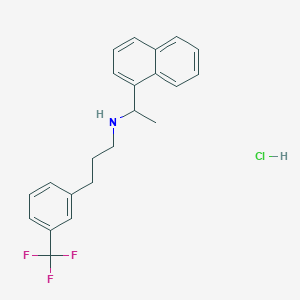
Fulvestrant Impurity 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fulvestrant Impurity 4 is a chemical compound associated with the synthesis and degradation of Fulvestrant, an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women . This compound is one of the by-products formed during the synthesis or degradation of Fulvestrant and is often analyzed to ensure the purity and efficacy of the pharmaceutical product .
Mechanism of Action
Target of Action
Fulvestrant, including its impurities, primarily targets the estrogen receptors (ERs) present in cancer cells . These receptors play a crucial role in the growth and proliferation of hormone receptor-positive metastatic breast cancer cells .
Mode of Action
It works by competitively and reversibly binding to estrogen receptors, leading to two key changes :
Biochemical Pathways
The primary biochemical pathway affected by Fulvestrant Impurity 4 is the estrogen signaling pathway . By blocking the action of estrogen on cancer cells, Fulvestrant can slow down or arrest some breast tumors that need estrogen to grow .
Pharmacokinetics
Fulvestrant is known to be extensively metabolized in the body . The majority of Fulvestrant and its metabolites are associated with the plasma rather than the cellular components of the blood . The major route of excretion is via the feces (~80-90%), with less than 1% being excreted in the urine .
Result of Action
The result of this compound’s action is the inhibition of the growth and proliferation of hormone receptor-positive metastatic breast cancer cells . This is achieved by blocking the action of estrogen on these cells .
Action Environment
The action of this compound, like Fulvestrant, is influenced by environmental factors. For instance, the drug’s efficacy and stability can be affected by factors such as temperature and pH . .
Biochemical Analysis
Biochemical Properties
Fulvestrant Impurity 4, like Fulvestrant, may interact with estrogen receptors, proteins, and other biomolecules in the body . The nature of these interactions could be similar to those of Fulvestrant, which binds to estrogen receptors and blocks the action of estrogen on cancer cells .
Cellular Effects
Fulvestrant has been shown to slow down or arrest some breast tumors that need estrogen to grow . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fulvestrant, however, exerts its effects at the molecular level by binding to estrogen receptors, inhibiting their activity, and causing changes in gene expression . This compound may have a similar mechanism of action.
Temporal Effects in Laboratory Settings
Fulvestrant has been studied extensively in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Fulvestrant has been shown to exhibit antitumor efficacy in preclinical models of breast cancer .
Metabolic Pathways
Fulvestrant is known to undergo several biotransformation pathways analogous to those of endogenous steroids, including oxidation, aromatic hydroxylation, and conjugation with glucuronic acid and/or sulphate .
Transport and Distribution
Fulvestrant is known to be administered intramuscularly and is distributed throughout the body .
Subcellular Localization
Fulvestrant is known to bind to estrogen receptors, which are typically located in the nucleus of cells .
Preparation Methods
The preparation of Fulvestrant Impurity 4 involves synthetic routes that are similar to those used in the synthesis of Fulvestrant. The synthetic routes typically involve multiple steps, including the formation of intermediate compounds and their subsequent transformation into the desired impurity . The reaction conditions often include the use of solvents such as dimethylformamide and reagents like hydrochloric acid and sodium hydroxide . Industrial production methods for this compound are designed to ensure high purity and yield, often involving advanced chromatographic techniques for separation and purification .
Chemical Reactions Analysis
Fulvestrant Impurity 4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original impurity with modified functional groups .
Scientific Research Applications
Fulvestrant Impurity 4 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference standard for the analysis and quantification of impurities in Fulvestrant formulations . In biology and medicine, it is studied to understand the metabolic pathways and degradation products of Fulvestrant, providing insights into the drug’s pharmacokinetics and potential side effects . Additionally, it is used in the development of analytical methods for the detection and quantification of impurities in pharmaceutical products .
Comparison with Similar Compounds
Fulvestrant Impurity 4 can be compared with other impurities and degradation products of Fulvestrant, such as Fulvestrant Impurity 1, Fulvestrant Impurity 2, and Fulvestrant Impurity 3 . Each of these impurities has unique structural features and chemical properties that distinguish them from this compound . For example, Fulvestrant Impurity 1 may have different functional groups or stereochemistry, leading to variations in its chemical reactivity and biological activity . The uniqueness of this compound lies in its specific formation pathway and its role in the overall impurity profile of Fulvestrant .
Properties
CAS No. |
1621885-82-2 |
|---|---|
Molecular Formula |
C30H44O6S |
Molecular Weight |
532.75 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


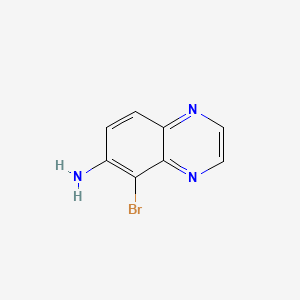
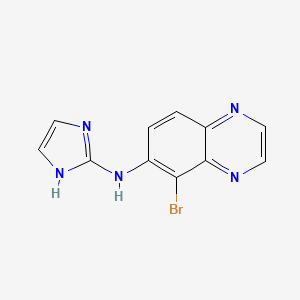

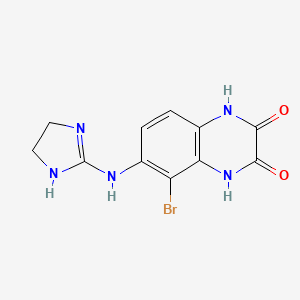
![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)
